1-Bromo-7-methylisoquinoline

Description

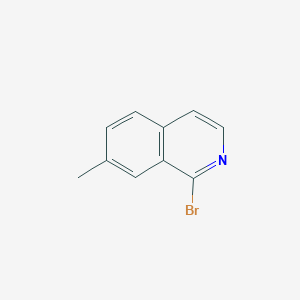

1-Bromo-7-methylisoquinoline is a heterocyclic aromatic compound featuring a bromine atom at the 1-position and a methyl group at the 7-position of the isoquinoline scaffold. Isoquinoline derivatives are pivotal in medicinal chemistry and organic synthesis due to their bioactivity and versatility as intermediates. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the methyl group may influence steric and electronic effects, modulating solubility and stability .

Properties

Molecular Formula |

C10H8BrN |

|---|---|

Molecular Weight |

222.08 g/mol |

IUPAC Name |

1-bromo-7-methylisoquinoline |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3 |

InChI Key |

HKWBLZVGTIIZQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN=C2Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-7-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 7-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes or catalytic bromination techniques. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

1-Bromo-7-methylisoquinoline undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base like potassium carbonate can yield the corresponding amino derivative .

-

Oxidation Reactions: : The methyl group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically requires acidic conditions and elevated temperatures .

-

Reduction Reactions: : The compound can be reduced to 7-methylisoquinoline by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions .

Scientific Research Applications

1-Bromo-7-methylisoquinoline has several applications in scientific research:

-

Chemistry: : It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

-

Biology: : The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules .

-

Medicine: : Research into this compound and its derivatives has shown potential in developing new therapeutic agents for treating various diseases, including cancer and neurological disorders .

-

Industry: : The compound is utilized in the production of specialty chemicals and materials, such as dyes and polymers .

Mechanism of Action

The mechanism of action of 1-Bromo-7-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoquinoline ring system play crucial roles in binding to these targets, thereby modulating their activity. For example, the compound may inhibit enzyme activity by forming a covalent bond with the active site or by blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Notes:

- Positional Effects: Bromine at the 1-position (as in 1-Bromo-7-methylisoquinoline) vs. 7-position (e.g., 7-Bromo-1-chloroisoquinoline ) alters electronic distribution. The 1-position bromine may enhance electrophilicity at adjacent sites for Suzuki or Ullmann couplings.

Physicochemical Properties

- Solubility: Methyl groups generally improve lipid solubility, whereas halogens (Br, Cl) reduce water solubility. For example, 7-Bromo-1-chloroisoquinoline is water-insoluble , a trait likely shared by this compound.

- Melting Points: Brominated isoquinolines typically exhibit higher melting points (e.g., 126–128°C for 7-Bromo-1-chloroisoquinoline ) compared to non-halogenated analogs due to increased molecular symmetry and intermolecular forces.

Biological Activity

1-Bromo-7-methylisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data in tables for clarity.

- Molecular Formula : C10H8BrN

- Molecular Weight : 222.08 g/mol

- IUPAC Name : 7-bromo-1-methylisoquinoline

- InChI Key : NHTYGDXVFUUOTB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the bromination of 1-methylisoquinoline, often using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually conducted in inert solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For example, it has been observed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to reduced proliferation of cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation : It may bind to and modulate the activity of receptors involved in cellular signaling pathways, influencing cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound, showing significant inhibition against both gram-positive and gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.

- Anticancer Evaluation : In vitro assays demonstrated that the compound induced apoptosis in human lung cancer cells with an IC50 value of approximately 12 µM, highlighting its potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant (MIC: 10-50 µg/mL) | Moderate (IC50: 12 µM) | Enzyme inhibition, receptor modulation |

| 7-Chloro-1-methylisoquinoline | Moderate | Low | Similar mechanism but less potent |

| 4-Bromo-7-methylisoquinoline | Significant | High (IC50: 5 µM) | Stronger enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.